ethyl 6-bromo-2-naphthoate

Description

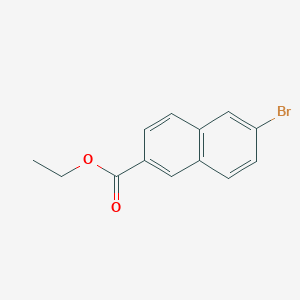

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDHRWJMFOBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361369 | |

| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86471-14-9 | |

| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromo-2-naphthoate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 6-bromo-2-naphthoate

Ethyl 6-bromo-2-naphthoate is a key synthetic intermediate possessing a functionalized naphthalene core. Its structure, featuring a reactive bromine atom and an ethyl ester group on a rigid bicyclic aromatic system, makes it a valuable building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its synthesis, detailed chemical characterization, reactivity, and significant applications, particularly in the realms of pharmaceutical discovery and materials science. For senior application scientists and drug development professionals, understanding the nuances of this molecule's behavior in various chemical transformations is paramount for leveraging its full synthetic potential.

The strategic placement of the bromo and ester functionalities at the 2- and 6-positions of the naphthalene ring allows for selective and sequential chemical modifications. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and vinyl substituents. Concurrently, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, providing a secondary point for molecular elaboration. This dual functionality is central to its utility in building the complex scaffolds of modern therapeutic agents and functional materials.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of ethyl 6-bromo-2-naphthoate is essential for its effective use in synthesis and for the accurate interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 86471-14-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [1][2] |

| Molecular Weight | 279.13 g/mol | [1] |

| IUPAC Name | ethyl 6-bromonaphthalene-2-carboxylate | [2] |

| SMILES | CCOC(=O)c1ccc2cc(Br)ccc2c1 | [2] |

Caption: Chemical structure of ethyl 6-bromo-2-naphthoate.

Synthesis and Purification: A Step-by-Step Protocol

The most common and logical synthetic route to ethyl 6-bromo-2-naphthoate involves a two-step process: the synthesis of the precursor, 6-bromo-2-naphthoic acid, followed by its esterification.

Part 1: Synthesis of 6-Bromo-2-naphthoic Acid

Several methods exist for the synthesis of 6-bromo-2-naphthoic acid.[4][5] A common approach involves the bromination of a suitable naphthalene precursor followed by oxidation or carboxylation.[4] Another route involves a Sandmeyer-type reaction from 6-amino-2-naphthoic acid.[5]

Part 2: Fischer Esterification to Ethyl 6-bromo-2-naphthoate

The conversion of 6-bromo-2-naphthoic acid to its ethyl ester is typically achieved through a Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[6] To drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is used, and a strong acid catalyst, such as sulfuric acid, is employed.[7][8]

Caption: Synthetic workflow for ethyl 6-bromo-2-naphthoate.

Experimental Protocol: Fischer Esterification

This protocol is an adapted procedure based on general Fischer esterification methods.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-naphthoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The ethanol acts as both a reagent and a solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure ethyl 6-bromo-2-naphthoate.

Chemical Characterization: A Spectroscopic Analysis

Accurate characterization is crucial for confirming the identity and purity of the synthesized ethyl 6-bromo-2-naphthoate. The following data are predicted based on the known spectroscopic behavior of similar aromatic esters and naphthyl systems.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring and the ethyl group of the ester. The aromatic region will display a complex pattern of multiplets due to the disubstituted nature of the naphthalene core. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will exhibit signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring, and the two carbons of the ethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1715-1730 cm⁻¹. Other significant absorptions will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of ethyl 6-bromo-2-naphthoate (279.13 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed.

Reactivity and Synthetic Applications

The synthetic utility of ethyl 6-bromo-2-naphthoate stems from its two distinct reactive sites, which can be addressed in a controlled manner.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[9] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[9]

-

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[10] It provides a powerful method for the vinylation of aromatic rings. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Caption: Key reactivity pathways of ethyl 6-bromo-2-naphthoate.

Ester Group Transformations

The ethyl ester functionality can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to afford the corresponding 6-bromo-2-naphthoic acid. This carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups.

Applications in Drug Discovery and Materials Science

The structural motif of ethyl 6-bromo-2-naphthoate is a precursor to a range of biologically active molecules and functional materials. While many literature examples utilize the analogous methyl ester, the reactivity principles are directly transferable to the ethyl ester.

A prominent example is the use of methyl 6-bromo-2-naphthoate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne.[3] In this synthesis, the bromo-naphthoate core undergoes a Suzuki coupling reaction to introduce a substituted phenyl group, demonstrating the power of this building block in constructing complex pharmaceutical agents.

The versatile reactivity of ethyl 6-bromo-2-naphthoate also makes it a valuable intermediate in the synthesis of novel organic electronic materials, where the extended π-system of the naphthalene core can be further functionalized to tune photophysical and electronic properties.

Conclusion

Ethyl 6-bromo-2-naphthoate is a highly versatile and synthetically valuable intermediate. Its well-defined structure and dual reactivity at the bromine and ester positions provide a robust platform for the construction of complex molecular architectures. A solid understanding of its synthesis, characterization, and reactivity is essential for chemists engaged in drug discovery, materials science, and the broader field of organic synthesis. The strategic application of modern cross-coupling methodologies to this building block will undoubtedly continue to facilitate the development of novel and impactful chemical entities.

References

-

Pharmaffiliates. (n.d.). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 6-bromo-2-naphthoate. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

University of California, Irvine. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of novel 2-substituted 1,4-naphthoquinones using Heck reaction in 'green' reaction media. Retrieved from [Link]

-

Supporting Information. (n.d.). 6 - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Retrieved from [Link]

Sources

- 1. 86471-14-9 Cas No. | Ethyl 6-bromo-2-naphthoate | Matrix Scientific [matrixscientific.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 6. athabascau.ca [athabascau.ca]

- 7. cerritos.edu [cerritos.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 6-bromo-2-naphthoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-2-naphthoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its naphthalene core, substituted with a bromine atom and an ethyl ester group, provides two reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of ethyl 6-bromo-2-naphthoate, a detailed experimental protocol for its synthesis via Fischer esterification of 6-bromo-2-naphthoic acid, and a discussion of its potential applications, particularly in the synthesis of pharmaceutical and agrochemical compounds. While experimental data for this specific ethyl ester is limited in publicly available literature, this guide provides estimations based on analogous compounds and established chemical principles to offer a practical resource for laboratory work.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the naphthalene scaffold allows for the fine-tuning of a molecule's biological activity and physical properties. Ethyl 6-bromo-2-naphthoate, with its distinct substitution pattern, presents a versatile platform for synthetic transformations. The bromine atom at the 6-position is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds and the elaboration of the aromatic system.[1] The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.

This technical guide aims to provide a detailed understanding of ethyl 6-bromo-2-naphthoate, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Precise experimental data for the physical properties of ethyl 6-bromo-2-naphthoate are not widely reported. However, we can infer its likely characteristics based on its structure and the known properties of its close analogs, such as methyl 6-bromo-2-naphthoate.

| Property | Value | Source/Basis |

| CAS Number | 86471-14-9 | [2] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | Calculated |

| Appearance | Expected to be a white to off-white or pale brown crystalline solid. | Analogy to methyl 6-bromo-2-naphthoate[3][4] |

| Melting Point | Estimated to be slightly lower than methyl 6-bromo-2-naphthoate (123-126 °C). | Trend for alkyl esters.[3][5][6] |

| Boiling Point | Predicted: 369.3±15.0 °C at 760 mmHg | Prediction |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of similar aromatic esters.[4] |

Note: The melting point and solubility are estimations and should be confirmed experimentally.

Synthesis of Ethyl 6-bromo-2-naphthoate

The most direct and common method for the synthesis of ethyl 6-bromo-2-naphthoate is the Fischer esterification of 6-bromo-2-naphthoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer Esterification of 6-Bromo-2-naphthoic Acid.

Experimental Protocol

This protocol is a representative procedure for Fischer esterification and may require optimization based on laboratory conditions and scale.

Materials:

-

6-Bromo-2-naphthoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-bromo-2-naphthoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 6-bromo-2-naphthoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis can be confirmed by the disappearance of the acidic starting material (insoluble in bicarbonate solution) and the formation of the neutral ester. Purity can be assessed by TLC and melting point analysis. The structure should be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the six aromatic protons on the naphthalene ring.

-

Ethyl group:

-

A triplet around 1.4 ppm (3H) corresponding to the methyl protons (-CH₃).

-

A quartet around 4.4 ppm (2H) corresponding to the methylene protons (-OCH₂-).

-

-

Aromatic protons:

-

Six protons in the aromatic region (approximately 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. The proton ortho to the ester group is expected to be the most downfield.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the ten carbons of the naphthalene ring, plus the carbonyl carbon.

-

Ethyl group:

-

A signal around 14 ppm for the methyl carbon (-CH₃).

-

A signal around 61 ppm for the methylene carbon (-OCH₂-).

-

-

Naphthalene ring and carbonyl:

-

Ten signals in the aromatic region (approximately 120-135 ppm).

-

A signal for the carbon bearing the bromine atom (C-Br) would be in the aromatic region.

-

A signal for the carbonyl carbon (C=O) is expected around 166 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=O stretching (ester): A strong absorption around 1710-1730 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

C-O stretching (ester): ~1100-1300 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Applications in Drug Development and Organic Synthesis

While the methyl ester, methyl 6-bromo-2-naphthoate, is a well-documented intermediate in the synthesis of the third-generation retinoid drug Adapalene, the applications of ethyl 6-bromo-2-naphthoate are less specifically reported.[3][4] However, due to its structural similarity, it can be considered a viable alternative in many synthetic routes.

The primary utility of ethyl 6-bromo-2-naphthoate lies in its role as a building block for more complex molecules.

Cross-Coupling Reactions

The bromine atom at the 6-position is a key functional handle for introducing molecular diversity. It can readily participate in various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted naphthalene derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

Caption: Synthetic transformations of Ethyl 6-bromo-2-naphthoate via cross-coupling reactions.

Modification of the Ester Group

The ethyl ester functionality provides another site for chemical modification:

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the parent 6-bromo-2-naphthoic acid, which can be a key intermediate itself.

-

Amidation: Direct reaction with amines, often under harsh conditions or with catalysis, can form the corresponding amides.

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding (6-bromonaphthalen-2-yl)methanol.

These transformations allow for the introduction of a wide range of functional groups, making ethyl 6-bromo-2-naphthoate a versatile starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, ethyl 6-bromo-2-naphthoate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Ethyl 6-bromo-2-naphthoate is a valuable, albeit less documented, synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a discussion of its potential applications in organic synthesis and drug development. The dual reactivity of the bromo and ethyl ester functionalities makes it a versatile building block for the creation of complex molecular architectures. While further experimental characterization is needed to fully elucidate its physical properties, the information presented here serves as a solid foundation for researchers and scientists to incorporate this compound into their synthetic strategies.

References

Sources

- 1. Ethyl 6-bromo-2-naphthoate [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 6-bromo-2-naphthoate | 33626-98-1 [chemicalbook.com]

- 6. Methyl 6-bromo-2-naphthoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Guide: Solubility Profiling and Process Engineering of Ethyl 6-bromo-2-naphthoate

Executive Summary & Chemical Profile[1][2]

Ethyl 6-bromo-2-naphthoate (CAS: 86471-14-9) is a critical lipophilic intermediate in the synthesis of third-generation retinoids, most notably Adapalene . Its solubility profile is the governing factor in process yield, determining the efficiency of esterification workups and the purity of subsequent Suzuki-Miyaura coupling reactions.

This guide provides a technical analysis of its solubility landscape, thermodynamic modeling approaches, and purification protocols. It is designed for process chemists optimizing the isolation of this compound from crude reaction mixtures.

Chemical Identity

| Parameter | Specification |

| IUPAC Name | Ethyl 6-bromonaphthalene-2-carboxylate |

| CAS Number | 86471-14-9 |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogS | -5.88 (Moderately Lipophilic) |

| Melting Point | ~100–105 °C (Est.[1] based on Methyl analog 123–126 °C) |

Solubility Landscape

The solubility of ethyl 6-bromo-2-naphthoate follows a typical trend for lipophilic aromatic esters: high solubility in halogenated and polar aprotic solvents, moderate-to-high temperature dependence in lower alcohols, and practical insolubility in water.

Qualitative Solubility Data

The following data categorizes solvents based on their utility in process engineering (Extraction vs. Crystallization).

| Solvent Class | Specific Solvents | Solubility Behavior | Process Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction medium; Extraction from aqueous quench. |

| Esters | Ethyl Acetate (EtOAc) | High | Primary extraction solvent; Washing solvent. |

| Polar Aprotic | DMSO, DMF, DMAc | Moderate | Coupling reaction solvent; Recrystallization (requires water anti-solvent). |

| Alcohols | Methanol, Ethanol | Temperature Dependent | Ideal for Recrystallization . Low solubility at 0°C, high at reflux. |

| Aromatics | Toluene, Xylene | High (Hot) | High-temperature recrystallization; Azeotropic water removal. |

| Aqueous | Water, Brine | Insoluble (<0.001 mg/mL) | Anti-solvent; Washing aqueous impurities. |

Critical Insight : While the methyl ester analog is frequently recrystallized from Xylene , the ethyl ester—being slightly more lipophilic and having a lower melting point—often performs better in Ethanol or Ethyl Acetate/Hexane mixtures for final polishing.

Thermodynamic Modeling of Dissolution

For precise crystallizer design, empirical solubility data (

The Modified Apelblat Model

To predict solubility at unsampled temperatures, fit your experimental data to:

Where:

- : Mole fraction solubility of ethyl 6-bromo-2-naphthoate.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Endothermic Dissolution :

(Solubility increases with temperature). -

Driving Force : The dissolution is typically entropy-driven (

) due to the disruption of the crystal lattice.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate the

-

Preparation : Add excess ethyl 6-bromo-2-naphthoate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration : Stir at fixed temperature (e.g., 298.15 K) for 24 hours.

-

Sampling : Stop stirring and allow settling for 2 hours. Withdraw 2 mL of supernatant using a syringe filter (0.45 µm, PTFE).

-

Measurement : Transfer supernatant to a pre-weighed dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.

-

Calculation :

Protocol B: Purification via Recrystallization

A self-validating purification workflow for removing unreacted 6-bromo-2-naphthoic acid.

-

Dissolution : Charge crude ethyl 6-bromo-2-naphthoate into Ethanol (5 mL per gram of solid). Heat to reflux (78°C) until fully dissolved.

-

Hot Filtration : If particulates remain, filter the hot solution through a pre-heated Büchner funnel to remove inorganic salts.

-

Cooling : Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool, as this traps impurities.

-

Crystallization : Further cool to 0–5°C using an ice bath for 1 hour to maximize yield.

-

Isolation : Filter the white crystalline solid. Wash the cake with cold Ethanol (0°C).

-

Validation : Check purity via HPLC. The melting point should sharpen to a <2°C range.

Process Workflow Visualization

The following diagram illustrates the role of solubility in the synthesis and isolation of ethyl 6-bromo-2-naphthoate within the Adapalene pathway.

Figure 1: Isolation workflow leveraging the differential solubility of the ethyl ester in Ethyl Acetate (extraction) and Ethanol (crystallization).

References

-

ChemicalBook . Methyl 6-bromo-2-naphthoate Properties and Synthesis. Retrieved from .

-

GuideChem . Methyl 6-Bromo-2-Naphthoate: Synthesis and Adapalene Context. Retrieved from .

-

BenchChem . Synthesis of Adapalene Intermediates: 6-Bromo-2-naphthoate Esters. Retrieved from .

-

Google Patents . CN101033190B: Novel preparation method of adapalene.[2] Retrieved from .

-

PrepChem . Synthesis of 6-Bromo-2-naphthol and related naphthoates. Retrieved from .

Sources

An In-depth Technical Guide to the Melting Point of Ethyl 6-Bromo-2-naphthoate: Synthesis, Characterization, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fundamental Physicochemical Property

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular compounds is paramount. Ethyl 6-bromo-2-naphthoate, a key intermediate in the synthesis of various organic molecules, is no exception. Its melting point is a critical parameter that not only serves as an indicator of purity but also influences its handling, processing, and reaction kinetics. This guide provides a comprehensive overview of the melting point of ethyl 6-bromo-2-naphthoate, delving into its synthesis, purification, and the rigorous methodologies for its accurate determination. As Senior Application Scientists, our aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles.

Physicochemical Profile of Ethyl 6-Bromo-2-naphthoate and Related Compounds

Understanding the physicochemical properties of ethyl 6-bromo-2-naphthoate (CAS 86471-14-9) is essential for its effective utilization. A comparison with its close chemical relatives, methyl 6-bromo-2-naphthoate and the parent carboxylic acid, highlights the impact of the ethyl ester functional group on its physical state.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 6-bromo-2-naphthoate | C₁₃H₁₁BrO₂ | 279.13 | 67-68 |

| Methyl 6-bromo-2-naphthoate | C₁₂H₉BrO₂ | 265.10 | 123-126[1][2][3] |

| 6-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | 294-295 |

The data clearly illustrates that the esterification of 6-bromo-2-naphthoic acid significantly lowers the melting point. The longer ethyl chain in ethyl 6-bromo-2-naphthoate, compared to the methyl ester, results in a further decrease in the melting point, a common trend in homologous series of organic compounds. This is attributed to the subtle changes in crystal lattice packing and intermolecular forces.

Synthesis and Purification: A Pathway to Purity

The most common and efficient method for the synthesis of ethyl 6-bromo-2-naphthoate is the Fischer esterification of 6-bromo-2-naphthoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3]

Caption: Synthesis and Purification Workflow.

Experimental Protocol: Synthesis of Ethyl 6-bromo-2-naphthoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2-naphthoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-bromo-2-naphthoate.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure crystalline product.

The Critical Role of Purification and Potential Impurities

The purity of the final product is paramount for an accurate melting point determination. Incomplete reaction or side reactions can introduce impurities that will depress and broaden the melting range. Potential impurities include:

-

Unreacted 6-bromo-2-naphthoic acid: Due to its high melting point, even small amounts can significantly affect the final melting point.

-

By-products from side reactions: Depending on the reaction conditions, ether formation from ethanol or other side reactions could occur.

Recrystallization is a crucial step to remove these impurities. The choice of solvent is critical to ensure that the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Best Practices for Accurate Melting Point Determination

The determination of the melting point is a fundamental technique in organic chemistry for assessing the purity of a crystalline compound. A pure substance will typically melt over a narrow range of 1-2°C.

Standard Methodologies: USP and European Pharmacopoeia

For pharmaceutical applications, the protocols outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are the gold standards. The capillary method is the most widely accepted technique.

Caption: Workflow for Melting Point Determination.

Step-by-Step Experimental Protocol for Melting Point Determination

-

Sample Preparation: Ensure the ethyl 6-bromo-2-naphthoate sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Instrument Calibration: Verify the calibration of the melting point apparatus using certified reference standards with melting points in a similar range to the sample.

-

Determination of Approximate Melting Point: If the melting point is unknown, a rapid preliminary determination with a fast ramp rate can be performed to find an approximate value.

-

Accurate Melting Point Determination: For an accurate measurement, set the starting temperature of the apparatus to about 10-15°C below the expected melting point. Use a slow heating rate, typically 1-2°C per minute, as the melting point is approached.

-

Observation and Recording: Observe the sample closely. The melting range is recorded from the temperature at which the first droplet of liquid appears (onset point) to the temperature at which the entire sample has completely melted (meniscus point).

Factors Influencing the Melting Point of Ethyl 6-Bromo-2-naphthoate

Several factors can influence the observed melting point of ethyl 6-bromo-2-naphthoate:

-

Purity: As previously discussed, impurities will lower and broaden the melting range.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. While there is no widely reported polymorphism for ethyl 6-bromo-2-naphthoate, it is a possibility for crystalline organic compounds.

-

Heating Rate: A rapid heating rate can lead to an artificially elevated and broad melting range due to a lag in heat transfer from the heating block to the sample.

-

Sample Packing: Inconsistent packing of the capillary tube can result in poor heat transfer and an inaccurate melting point reading.

Troubleshooting Common Issues in Melting Point Analysis

| Issue | Potential Cause | Recommended Solution |

| Broad Melting Range (>2°C) | Impure sample, rapid heating rate. | Purify the sample by recrystallization. Use a slower heating rate (1-2°C/min) near the melting point. |

| Sublimation | The compound has a high vapor pressure. | Use a sealed capillary tube for the melting point determination. |

| Decomposition | The compound is thermally unstable. | Record the decomposition temperature. A rapid heating rate may be necessary to observe a melting point before significant decomposition occurs. |

| Inconsistent Readings | Poor sample packing, uncalibrated instrument. | Ensure the sample is finely powdered and tightly packed. Calibrate the instrument with certified reference standards. |

Conclusion

The melting point of ethyl 6-bromo-2-naphthoate, determined to be in the range of 67-68°C, is a fundamental property that underscores its identity and purity. This in-depth guide has provided a comprehensive framework for understanding this critical parameter, from the synthesis and purification of the compound to the meticulous procedures for its accurate measurement. By adhering to the principles of scientific integrity and best laboratory practices, researchers, scientists, and drug development professionals can confidently utilize ethyl 6-bromo-2-naphthoate in their synthetic endeavors, ensuring the quality and reliability of their results.

References

-

MySkinRecipes. Ethyl 6-bromo-2-naphthoate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications. [Link]

-

PrepChem.com. Synthesis of 6-Bromo-2-naphthol. [Link]

- Google Patents. Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications. [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 6-Bromo-2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectral data for ethyl 6-bromo-2-naphthoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this specific ethyl ester, this guide will present a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from its close analog, methyl 6-bromo-2-naphthoate. This approach is designed to equip researchers with the necessary insights to identify, characterize, and utilize this compound with confidence in their synthetic endeavors.

Introduction to Ethyl 6-Bromo-2-Naphthoate

Ethyl 6-bromo-2-naphthoate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the bromo-substituent and the ethyl ester functional group makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and monitoring its reactions.

Compound Profile:

| Property | Value |

| Chemical Name | Ethyl 6-bromo-2-naphthoate |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.14 g/mol |

| CAS Number | 86471-14-9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 6-bromo-2-naphthoate, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 6-bromo-2-naphthoate is expected to show signals in both the aromatic and aliphatic regions, corresponding to the naphthyl and ethyl protons, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as the anisotropic effects of the naphthalene ring system.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-1 |

| ~8.05 | d | 1H | H-5 |

| ~7.90 | d | 1H | H-4 |

| ~7.85 | d | 1H | H-8 |

| ~7.70 | dd | 1H | H-7 |

| ~7.60 | dd | 1H | H-3 |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Region (7.60 - 8.50 ppm): The six protons on the naphthalene ring will appear as distinct signals due to their unique electronic environments. The proton at the 1-position (H-1) is expected to be the most deshielded due to its proximity to the ester group and the anisotropic effect of the adjacent ring. The protons on the brominated ring will also be shifted downfield. The coupling patterns (singlet, doublet, doublet of doublets) arise from the spin-spin interactions between adjacent protons.

-

Aliphatic Region (1.45 - 4.45 ppm): The ethyl ester group will give rise to a quartet and a triplet. The quartet around 4.45 ppm corresponds to the methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons. The triplet at approximately 1.45 ppm is due to the methyl protons (-CH₃), which are split by the two adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 6-bromo-2-naphthoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio and perform a Fourier transform. Phase and baseline correct the spectrum and reference the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~136.0 | C-6 |

| ~135.5 | C-4a |

| ~131.0 | C-8a |

| ~130.5 | C-1 |

| ~129.5 | C-5 |

| ~129.0 | C-8 |

| ~128.0 | C-4 |

| ~127.5 | C-7 |

| ~125.0 | C-3 |

| ~122.0 | C-2 |

| ~61.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 166.0 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will appear in the range of 122.0 to 136.0 ppm. The carbon attached to the bromine (C-6) will be influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-4a and C-8a) will typically show weaker signals.

-

Aliphatic Carbons: The two carbons of the ethyl group will be found in the upfield region of the spectrum. The methylene carbon (-OCH₂-) will be around 61.5 ppm due to its attachment to the electronegative oxygen, while the methyl carbon (-CH₃) will be at approximately 14.5 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial for accurate integration, especially for quaternary carbons.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: Molecular structure of ethyl 6-bromo-2-naphthoate.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 6-bromo-2-naphthoate will be dominated by absorptions from the aromatic ring and the ester group.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1270 | Strong | C-O stretch (ester, aryl-C) |

| ~1100 | Strong | C-O stretch (ester, O-alkyl) |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| ~600 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: The most characteristic peak will be the strong, sharp absorption around 1720 cm⁻¹ due to the carbonyl stretch of the aromatic ester. Conjugation with the naphthalene ring slightly lowers this frequency compared to a saturated ester.[1][2]

-

C-O Stretches: Two strong C-O stretching bands are expected for the ester group. The one at higher wavenumber (~1270 cm⁻¹) is associated with the aryl-C-O bond, while the one at lower wavenumber (~1100 cm⁻¹) corresponds to the O-alkyl bond.[2]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear as medium intensity bands just above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring will give rise to medium intensity peaks in the 1470-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

-

C-Br Stretch: A medium intensity band corresponding to the C-Br stretch is expected in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of ethyl 6-bromo-2-naphthoate with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 278/280 | High | [M]⁺˙ (Molecular Ion) |

| 233/235 | High | [M - OCH₂CH₃]⁺ |

| 205/207 | Medium | [M - COOCH₂CH₃]⁺ |

| 126 | Medium | [C₁₀H₆]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will be observed as a pair of peaks at m/z 278 and 280 with a relative intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This is a key indicator for confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation of aromatic esters is often initiated by cleavage of the bonds adjacent to the carbonyl group.[3][4]

-

Loss of the Ethoxy Radical: A major fragmentation pathway is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak at m/z 233/235.

-

Loss of the Carboethoxy Group: Cleavage of the bond between the naphthalene ring and the ester group can lead to the loss of the carboethoxy radical (•COOCH₂CH₃), giving a peak at m/z 205/207.

-

Naphthyl Cation: Further fragmentation can lead to the formation of a naphthyl cation at m/z 126.

-

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of ethyl 6-bromo-2-naphthoate (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to ethyl 6-bromo-2-naphthoate in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Caption: Predicted major fragmentation pathways of ethyl 6-bromo-2-naphthoate in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for ethyl 6-bromo-2-naphthoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently synthesize, identify, and utilize this important chemical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring reproducibility and accuracy in experimental work. The interpretations, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, serve as a valuable reference for scientists in the pharmaceutical and chemical industries.

References

-

Abraham, R. J., et al. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 885-896. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Modgraph Consultants Ltd. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

Pecul, M., et al. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(44), 10166-10174. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. [Link]

Sources

ethyl 6-bromo-2-naphthoate as a research chemical

A Critical Scaffold for Retinoid Therapeutics and Advanced Materials

Executive Summary

Ethyl 6-bromo-2-naphthoate (CAS 86471-14-9) represents a "linchpin" scaffold in modern medicinal chemistry, particularly in the synthesis of third-generation retinoids. Distinguished by its 2,6-disubstituted naphthalene geometry, this compound offers a rigid, planar linker that is essential for high-affinity binding to Retinoic Acid Receptors (RARs), specifically RARβ and RARγ subtypes.

Beyond therapeutics, its bifunctional nature—possessing an electrophilic aryl bromide at position 6 and a hydrolyzable ester at position 2—makes it an ideal candidate for divergent synthesis in materials science, including the development of liquid crystals and organic light-emitting diodes (OLEDs). This guide outlines the chemical utility, synthetic protocols, and strategic applications of this versatile research chemical.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Ethyl 6-bromo-2-naphthoate |

| CAS Number | 86471-14-9 |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

| Structure | Naphthalene core with Br at C6 and Ethyl Ester at C2 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Reactivity | Pd-catalyzed cross-coupling (C-Br bond), Nucleophilic acyl substitution (Ester) |

Core Application: Third-Generation Retinoid Synthesis

The primary industrial and academic utility of ethyl 6-bromo-2-naphthoate lies in its role as the backbone for Adapalene and its analogs. Adapalene is a topical retinoid used to treat acne, designed to mimic the biological activity of retinoic acid but with increased lipophilicity and photostability.

The Structural Logic

The 2,6-naphthalene spacer provides the optimal distance (~9-10 Å) between the hydrophobic domain (adamantyl group) and the polar head group (carboxylic acid). This geometry is critical for fitting into the hydrophobic pocket of the RAR receptor.

Synthetic Pathway (Convergent Strategy)

The synthesis typically employs a convergent approach, coupling the naphthoate scaffold with an adamantyl-phenyl fragment. While industrial processes often use the methyl ester, the ethyl ester is frequently preferred in research optimization to modulate solubility and lipophilicity during intermediate steps.

Figure 1: Convergent Synthesis of Adapalene Analogs

Caption: Convergent synthesis workflow utilizing Ethyl 6-bromo-2-naphthoate as the electrophilic coupling partner to construct the retinoid backbone.

Synthetic Versatility: Experimental Protocols

The aryl bromide moiety at the C6 position is highly activated for Palladium-catalyzed cross-coupling reactions. Below are the standard operating procedures (SOPs) for functionalizing this scaffold.

Protocol A: Suzuki-Miyaura Coupling (Arylation)

Purpose: To attach aryl or heteroaryl groups at the C6 position.

-

Reagents:

-

Procedure:

-

Charge a Schlenk flask with the naphthoate, boronic acid, base, and catalyst under an Argon atmosphere.

-

Add degassed solvent system via syringe.

-

Heat to 80-90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to RT, dilute with water, extract with EtOAc. Dry organic layer over Na₂SO₄ and concentrate.[5][6]

-

Purification: Flash column chromatography (Silica gel).

-

Protocol B: Buchwald-Hartwig Amination

Purpose: To introduce amine functionality for creating fluorescent dyes or donor-acceptor materials.

-

Reagents:

-

Ethyl 6-bromo-2-naphthoate (1.0 equiv)[3]

-

Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + BINAP or Xantphos (4 mol%)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Critical Control Point:

-

Oxygen Exclusion: This reaction is highly sensitive to O₂. Vigorous degassing (freeze-pump-thaw x3) is recommended.

-

Base Sensitivity: The ethyl ester is sensitive to hydrolysis. Use anhydrous NaOtBu and avoid hydroxide bases.

-

Divergent Reactivity Map

The compound serves as a divergence point. The bromide allows for chain extension, while the ester allows for solubilization modifications or conversion to amides/acids.

Figure 2: Functionalization Landscape of Ethyl 6-bromo-2-naphthoate

Caption: Divergent synthetic pathways accessible from the Ethyl 6-bromo-2-naphthoate scaffold.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (ester hydrolysis risk over long-term storage).

-

Spill Response: Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

-

Synthesis and Biological Activity of 6-Substituted 2-Naphthoic Acid Retinoids. Journal of Medicinal Chemistry, 1996. (Describes the SAR of the naphthoate scaffold in retinoid binding).

-

Process for the Preparation of Adapalene. European Patent EP1902010B1.[7] (Details the industrial coupling of 6-bromo-2-naphthoate esters via Negishi/Suzuki chemistry).

-

Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem Application Notes. (Provides general protocols for Suzuki coupling on bromo-fused ring systems analogous to naphthoates).

-

Methyl 6-bromo-2-naphthoate Properties and Synthesis. GuideChem. (Technical data on the methyl ester analog, directly applicable to the ethyl ester).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 86471-14-9 Cas No. | Ethyl 6-bromo-2-naphthoate | Matrix Scientific [matrixscientific.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. data.epo.org [data.epo.org]

An In-Depth Technical Guide to Electrophilic Substitution on Ethyl 6-bromo-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of electrophilic substitution reactions on ethyl 6-bromo-2-naphthoate, a key intermediate in the synthesis of various high-value organic compounds. By delving into the mechanistic principles, regioselectivity, and practical experimental protocols, this document serves as an essential resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Ethyl 6-bromo-2-naphthoate

Ethyl 6-bromo-2-naphthoate is a polysubstituted naphthalene derivative of significant interest in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, functionalized with both an electron-withdrawing ester group and a deactivating but ortho-, para-directing bromo group, presents a unique electronic landscape for further chemical modifications. Understanding the principles of electrophilic aromatic substitution (EAS) on this substrate is paramount for the rational design of novel molecular architectures with desired biological activities or material properties. Naphthalene and its derivatives are known to be more reactive towards electrophiles than benzene due to the lower delocalization energy of the naphthalene ring system.[1][2]

Mechanistic Considerations: Predicting Regioselectivity

The regiochemical outcome of electrophilic substitution on ethyl 6-bromo-2-naphthoate is governed by the interplay of the directing effects of the two substituents: the bromo group at the 6-position and the ethyl carboxylate group at the 2-position.

-

The Bromo Group (-Br): As a halogen, the bromo substituent is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect), making it an ortho-, para- director.[3]

-

The Ethyl Carboxylate Group (-COOEt): The ester group is a deactivating group due to both its strong electron-withdrawing inductive (-I) and resonance (-M) effects. This directs incoming electrophiles to the meta- position relative to itself.[3]

In the case of ethyl 6-bromo-2-naphthoate, these directing effects are on separate rings of the naphthalene system. The bromo group at C-6 will direct incoming electrophiles to the positions ortho (C-5 and C-7) and para (no para position available) to it. The ethyl carboxylate group at C-2 will direct incoming electrophiles to the positions meta (C-4, C-5, and C-7) to it.

Therefore, the positions most activated (or least deactivated) for electrophilic attack are C-5 and C-7, as they are ortho to the bromo group and meta to the ester group. Of these two, the C-5 position is generally favored due to reduced steric hindrance compared to the C-7 position, which is peri to the C-8 hydrogen.

Experimental Protocols for Electrophilic Substitution

The following protocols are provided as detailed, self-validating methodologies for key electrophilic substitution reactions on ethyl 6-bromo-2-naphthoate. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

The introduction of a nitro group onto the naphthalene ring is a fundamental transformation. The use of a standard nitrating mixture of nitric acid and sulfuric acid is effective.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 6-bromo-2-naphthoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) while maintaining the temperature at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Reagent | Molar Eq. |

| Ethyl 6-bromo-2-naphthoate | 1.0 |

| Concentrated Nitric Acid | 1.2 |

| Concentrated Sulfuric Acid | 1.2 |

| Solvent (e.g., Acetic Acid) | - |

Halogenation (Bromination)

Further halogenation of ethyl 6-bromo-2-naphthoate can be achieved using molecular bromine with a Lewis acid catalyst.

Protocol:

-

Setup: To a round-bottom flask fitted with a dropping funnel and a reflux condenser, add ethyl 6-bromo-2-naphthoate (1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (0.1 eq).

-

Bromine Addition: From the dropping funnel, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature. The evolution of hydrogen bromide gas will be observed.

-

Reaction: Stir the mixture at room temperature until the bromine color dissipates. The reaction can be gently heated if necessary, and progress should be monitored by TLC.

-

Workup: Cool the reaction mixture and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Reagent | Molar Eq. |

| Ethyl 6-bromo-2-naphthoate | 1.0 |

| Bromine | 1.1 |

| Iron(III) Bromide | 0.1 |

| Solvent (e.g., CH₂Cl₂) | - |

Sulfonation

Sulfonation is typically achieved using concentrated or fuming sulfuric acid. The reaction temperature is a critical parameter that can influence the regioselectivity in naphthalene systems.[4]

Protocol:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully add ethyl 6-bromo-2-naphthoate (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 5-10 eq) at room temperature.

-

Heating: Heat the mixture to the desired temperature (e.g., 80-100 °C). The reaction progress should be monitored by taking aliquots, quenching in water, and analyzing by HPLC or TLC.

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The sulfonated product will precipitate.

-

Isolation: The product can be isolated by filtration. Often, it is converted to its more crystalline sodium salt by neutralization with a sodium hydroxide solution followed by salting out with sodium chloride.

-

Purification: The sulfonic acid or its salt can be purified by recrystallization from water or an alcohol/water mixture.

| Reagent | Molar Eq. |

| Ethyl 6-bromo-2-naphthoate | 1.0 |

| Concentrated Sulfuric Acid | 5.0 - 10.0 |

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the naphthalene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2][5] This reaction is generally not prone to poly-substitution as the product is deactivated.[5]

Protocol:

-

Suspension: In a dry, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

-

Acyl Chloride Addition: Cool the suspension to 0 °C and add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise.

-

Substrate Addition: After stirring for 15 minutes, add a solution of ethyl 6-bromo-2-naphthoate (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

| Reagent | Molar Eq. |

| Ethyl 6-bromo-2-naphthoate | 1.0 |

| Acyl Chloride | 1.1 |

| Aluminum Chloride | 1.2 |

| Solvent (e.g., CH₂Cl₂) | - |

Conclusion and Future Perspectives

The electrophilic substitution on ethyl 6-bromo-2-naphthoate provides a versatile platform for the synthesis of a wide array of functionalized naphthalene derivatives. The regioselectivity of these reactions can be reliably predicted based on the established principles of directing group effects in electrophilic aromatic substitution. The protocols outlined in this guide offer robust starting points for the synthesis and exploration of novel compounds with potential applications in drug discovery and materials science. Further research may focus on the use of more environmentally benign catalytic systems and the exploration of a broader range of electrophiles to expand the chemical space accessible from this valuable intermediate.

References

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. Available at: [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

-

Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube. Available at: [Link]

-

Electrophilic Aromatic Substitution - Willson Research Group. The University of Texas at Austin. Available at: [Link]

-

sulphonation of naphthalene. Chemistry for everyone. Available at: [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 6-bromo-2-naphthoate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Naphthalene Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance organic materials.[1][2] Its rigid, planar structure and extended π-system allow for precise spatial orientation of functional groups, making it an ideal platform for designing molecules that interact with biological targets or exhibit specific photophysical properties. Over 20 medications incorporate the naphthalene motif, including the anti-inflammatory drug Naproxen and the recently approved anti-cancer agent adagrasib.[1]

Specifically, the 2,6-disubstituted naphthalene skeleton is a key structural motif in compounds developed for treating dermatological diseases and inflammatory conditions.[3] Ethyl 6-bromo-2-naphthoate serves as a versatile and strategically important starting material for accessing these complex molecular architectures.[4] The presence of a bromine atom at the 6-position and an ethyl ester at the 2-position provides two distinct handles for sequential functionalization. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in modern organic synthesis.[5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using ethyl 6-bromo-2-naphthoate, offering detailed protocols, mechanistic insights, and expert commentary to empower researchers in drug discovery and materials science.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[7][8]

General Catalytic Cycle

The process begins with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. This Pd(0) catalyst then enters the cycle.[5]

-

Oxidative Addition : The reaction initiates with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond (C-Br) of the aryl halide (ethyl 6-bromo-2-naphthoate). This step forms a high-valent organopalladium(II) complex.[9]

-

Transmetalation / Insertion :

-

In Suzuki or Sonogashira reactions, a second organic group is transferred from an organometallic reagent (like an organoboron or organocopper species) to the palladium(II) center. This step, known as transmetalation, results in a diorganopalladium(II) complex.[9][10]

-

In the Heck reaction, an alkene coordinates to the palladium(II) center, followed by a migratory insertion of the aryl group into the C=C double bond.[11]

-

-

Reductive Elimination : The final step involves the formation of a new carbon-carbon bond between the two organic fragments attached to the palladium center. The desired product is expelled, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9]

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Application Protocols for Key Transformations

The following sections provide detailed, field-proven protocols for Suzuki, Sonogashira, and Heck couplings using ethyl 6-bromo-2-naphthoate as the substrate.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[12] It is exceptionally powerful for creating biaryl structures, which are common in pharmaceuticals. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.[13][14]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]